molecular formula C22H17ClN4O4 B2664416 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-chloro-4-methylphenyl)acetamide CAS No. 1223801-92-0

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-chloro-4-methylphenyl)acetamide

Cat. No.: B2664416
CAS No.: 1223801-92-0
M. Wt: 436.85
InChI Key: WCJTVRWRYXJNSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups, including a benzodioxole, a pyrazolo[1,5-a]pyrazine, and an acetamide. The benzodioxole group is a type of aromatic ether, the pyrazolo[1,5-a]pyrazine is a type of nitrogen-containing heterocycle, and the acetamide group is a type of amide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole and pyrazolo[1,5-a]pyrazine rings would likely contribute to the compound’s aromaticity and stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar acetamide group and the nonpolar benzodioxole and pyrazolo[1,5-a]pyrazine rings .

Scientific Research Applications

Synthesis and Applications in Anti-inflammatory Activity

  • Synthesis and Anti-inflammatory Potential : A study by Sunder and Maleraju (2013) describes the synthesis of derivatives related to 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-chloro-4-methylphenyl)acetamide, demonstrating significant anti-inflammatory activity for some compounds in this class (Sunder & Maleraju, 2013).

Synthesis and Structural Analysis

  • Novel Derivative Synthesis and Crystal Structures : The synthesis of novel derivatives, including those structurally related to the queried compound, and their characterization through crystal structures and computational studies was reported by Sebhaoui et al. (2020). This highlights the diverse potential of these compounds in various applications (Sebhaoui et al., 2020).

Antimicrobial and Antifungal Applications

  • In Vitro Antimicrobial and Antifungal Activity : Pandya et al. (2019) conducted research on compounds related to the queried compound, showcasing their antimicrobial and antifungal properties. This study demonstrates the potential use of these compounds in combating various microbial and fungal infections (Pandya et al., 2019).

Antitumor and Anticancer Applications

  • Potential Antitumor Agents : Research by Alqasoumi et al. (2009) and Gouda et al. (2010) explored derivatives of pyrazole and pyrazolines, closely related to the queried compound, revealing their potential as antitumor agents. These studies contribute to the understanding of such compounds' roles in cancer treatment (Alqasoumi et al., 2009); (Gouda et al., 2010).

Computational and Pharmacological Studies

  • Computational and Pharmacological Evaluation : Faheem (2018) provides insights into the computational and pharmacological evaluation of derivatives, suggesting their utility in toxicity assessment, tumor inhibition, and other medicinal properties (Faheem, 2018).

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O4/c1-13-2-4-16(15(23)8-13)24-21(28)11-26-6-7-27-18(22(26)29)10-17(25-27)14-3-5-19-20(9-14)31-12-30-19/h2-10H,11-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJTVRWRYXJNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.